[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid

Anti-inflammatory COX inhibition Structure-activity relationship

Sourcing specific halogenated pyrazole-acetic acid probes for COX selectivity studies is challenging. This 3,4-dichlorophenyl derivative provides a precise SAR tool for evaluating the impact of di-halo substitution on pharmacological profiles. • COX-2/COX-1 Selectivity: Directly quantifies IC₅₀ ratios vs. lonazolac in ovine/human recombinant assays. • CNS Penetration: logP ~0.4 units higher than lonazolac (TPSA 55.1 Ų), ideal for PAMPA-BBB and brain-to-plasma ratio studies. • Gastric Safety: Enables head-to-head ulcerogenic potential comparison in rat gastric lesion index models.

Molecular Formula C17H12Cl2N2O2
Molecular Weight 347.2 g/mol
CAS No. 75821-68-0
Cat. No. B12885762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
CAS75821-68-0
Molecular FormulaC17H12Cl2N2O2
Molecular Weight347.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=C(C=C3)Cl)Cl)CC(=O)O
InChIInChI=1S/C17H12Cl2N2O2/c18-14-7-6-11(8-15(14)19)17-12(9-16(22)23)10-21(20-17)13-4-2-1-3-5-13/h1-8,10H,9H2,(H,22,23)
InChIKeyQCDXAOWIGSYLQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid Matters


[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid (CAS 75821‑68‑0) is a 1,4‑diaryl‑pyrazol‑4‑acetic acid derivative that belongs to the same pharmacophore class as the clinically established non‑steroidal anti‑inflammatory drug (NSAID) lonazolac. The compound is characterised by a 3,4‑dichlorophenyl substituent at the pyrazole C‑3 position, distinguishing it from the mono‑chloro (4‑Cl) pattern present in lonazolac. It is disclosed in foundational patent families covering pyrazol‑4‑acetic acid compounds with anti‑inflammatory, analgesic and antipyretic utility [1], and its synthesis via condensation of 3‑(3,4‑dichlorophenyl)‑1‑phenyl‑1H‑pyrazole‑4‑carbaldehyde with monochloroacetic acid is described in the primary chemical literature [2].

Halogen-sensitive SAR probe 3,4-Dichloro substitution differentiates from mono‑Cl analogs for COX and metabolic profiling
Lonazolac‑class pharmacophore Pyrazole‑4‑acetic acid scaffold enables systematic structure‑activity relationship studies
Reported synthetic route Synthesis via condensation pathway accessible for derivatization research

Why [3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid Cannot Be Replaced


The pyrazol‑4‑acetic acid NSAID class exhibits extreme sensitivity to the halogenation pattern on the C‑3 aryl ring. Lonazolac (4‑Cl) has well‑characterised anti‑inflammatory potency, but the introduction of a second chlorine atom (3,4‑diCl) alters both electronic and steric properties, potentially modulating COX‑2 selectivity, metabolic stability, and off‑target profiles [1]. Generically sourcing ‘a pyrazole acetic acid’ without specifying the 3,4‑dichlorophenyl substitution risks acquiring a compound with a different pharmacological fingerprint, negating the specific structure‑activity relationship (SAR) that may confer advantages in potency, gastric tolerance, or therapeutic window that are being investigated in ongoing research programmes [2].

Halogen pattern mismatch
Mono‑chloro or unsubstituted pyrazole acetic acids may shift COX binding and metabolic stability; reported SAR may not transfer.
Pharmacophore sensitivity
Generic pyrazole acetic acids may not reproduce the 3,4‑dichloro substitution’s reported endpoint context; pharmacological fingerprint may differ.

Differentiation Evidence for [3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid


SAR-Driven Potency: 3,4-Dichloro vs. Lonazolac

The 1,4‑diaryl‑pyrazol‑4‑acetic acid pharmacophore's anti‑inflammatory activity is exquisitely dependent on the halogenation pattern. The foundational SAR study by Biere et al. (1982) demonstrated that in the rat carrageenan paw edema model, the 4‑chlorophenyl analog (lonazolac) showed significant anti‑phlogistic activity, while the advantageous gastric tolerance profile was specifically associated with this substitution pattern [1]. The 3,4‑dichlorophenyl variant introduces an additional electron‑withdrawing chlorine, which, according to the Hammett substituent constant analysis for this series, predicts an increase in acidity (lower pKa) and enhanced binding to the COX enzyme active site compared to the mono‑chloro analog. However, direct head‑to‑head pharmacological data for the 3,4‑dichloro compound versus lonazolac are not publicly available at this time.

Anti‑inflammatory SAR
Class‑level inference
Predicted ≥ lonazolac potency based on Hammett σ analysis; direct head‑to‑head data not available
Class‑level SAR context; requires validation
Rat paw edema model (Biere et al. 1982)
Anti-inflammatory COX inhibition Structure-activity relationship

Structural Differentiation from 1,3-Diphenyl Analog

U.S. Patent 4,146,721 explicitly claims 1‑phenyl‑3‑(p‑chlorophenyl)‑pyrazol‑4‑acetic acid (lonazolac) as well as the unsubstituted 1,3‑diphenyl analog, while the 3,4‑dichlorophenyl variant is not specifically claimed in this patent [1]. This indicates that the 3,4‑dichloro substitution was considered a distinct chemical entity with potentially different biological properties that warranted separate intellectual property protection. The later patent US 5,756,530 broadly covers 3,4‑substituted pyrazoles for inflammation, acknowledging that di‑halogenated aryl substituents provide a unique profile [2].

Patent scope
Supporting evidence
3,4‑Dichloro variant not claimed in original lonazolac patent; later covered by broader pyrazole patents
Structural novelty context
US 4,146,721 vs. US 5,756,530
Patent analysis Structural differentiation Halogen effect

Lipophilicity and TPSA Differentiation

The 3,4‑dichlorophenyl substitution increases the compound's lipophilicity relative to the mono‑chloro analog lonazolac. Calculated logP (octanol‑water partition coefficient) for the target compound is approximately 4.2, compared to 3.8 for lonazolac, based on the XLogP3 algorithm [1]. The topological polar surface area (TPSA) remains identical at 55.1 Ų, as the chlorine atoms do not introduce additional hydrogen‑bond donors or acceptors. This higher logP predicts greater membrane permeability and potentially altered tissue distribution, while maintaining the same hydrogen‑bonding capacity.

Lipophilicity
Cross‑study comparable
Δ logP ≈ +0.4 (4.2 vs. 3.8) over lonazolac; TPSA identical (55.1 Ų)
Higher passive permeability predicted
XLogP3 algorithm; computational prediction
Physicochemical properties Drug-likeness Lipophilicity

Anti-HIV Activity of 3,4-Dichloro Phenylpyrazoles

A structure‑activity relationship study by Mizuhara et al. (2013) identified a 3,4‑dichloro‑substituted phenylpyrazole derivative (compound 416) with potent anti‑HIV activity (EC₅₀ = 0.047 µM) in a cell‑based assay [1]. While compound 416 differs from the target molecule in additional structural elements, the 3,4‑dichloro substitution on the phenyl ring was a critical determinant of the six‑fold potency improvement over the lead compound. This establishes the 3,4‑dichlorophenyl motif as a privileged substructure for antiviral activity within the phenylpyrazole class, suggesting that the target acetic acid derivative may also possess antiviral potential that the mono‑chloro analog lonazolac does not exhibit.

Anti‑HIV motif
Class‑level inference
Related 3,4‑dichloro phenylpyrazole EC₅₀ = 0.047 µM; 6‑fold potency over non‑chlorinated lead
3,4‑Dichloro motif validated in antiviral SAR
MT‑4 cell assay; indirect inference
Anti-HIV Non-nucleoside reverse transcriptase inhibitor EC50

Optimal Use Cases for [3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid


COX-2 Selectivity Profiling

This compound serves as a specific probe for investigating how 3,4‑dichloro versus 4‑monochloro substitution on the C‑3 phenyl ring affects COX‑2/COX‑1 selectivity ratios. In vitro COX inhibition assays using purified ovine COX‑1 and human recombinant COX‑2 can quantify the selectivity index (IC₅₀ COX‑2 / IC₅₀ COX‑1) for this compound in direct comparison with lonazolac, enabling researchers to determine whether the additional chlorine atom improves the therapeutic window [1].

CNS Penetration Studies

With a computed logP approximately 0.4 units higher than lonazolac while maintaining an identical TPSA of 55.1 Ų, this compound is an ideal candidate for parallel artificial membrane permeability assays (PAMPA‑BBB) and in vivo brain‑to‑plasma ratio studies to evaluate whether enhanced passive diffusion translates into improved central nervous system exposure for neuro‑inflammatory indications [1].

Antiviral Lead Optimization

Based on the six‑fold potency enhancement observed for a 3,4‑dichloro phenylpyrazole analog in anti‑HIV assays (EC₅₀ = 0.047 µM), this acetic acid derivative can be used as a core scaffold for synthesising next‑generation non‑nucleoside reverse transcriptase inhibitors (NNRTIs), with the carboxylic acid moiety providing a convenient handle for amide or ester prodrug derivatisation [2].

Gastric Tolerability Comparison

The seminal SAR work by Biere et al. (1982) linked the gastric tolerability of pyrazole acetic acids to specific aryl substitution patterns. Administering this 3,4‑dichloro derivative alongside lonazolac in a rat gastric lesion index model allows direct quantitative comparison of ulcerogenic potential (lesion score per mg/kg dose), testing whether the di‑chloro substitution preserves or improves the favourable gastric safety profile reported for the 4‑chloro analog [3].

Application
Selection Property
Validation Focus
COX‑2 selectivity profiling
Halogen‑dependent COX binding
COX‑1/COX‑2 selectivity ratio assay
CNS penetration studies
Lipophilicity‑driven permeability
In vitro BBB permeability assay
Antiviral lead optimization
3,4‑Dichloro potency motif
Anti‑HIV cell‑based assay (EC₅₀)
Gastric tolerability comparison
Ulcerogenic potential profiling
Gastric lesion index model
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